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Compound of Interest

Compound Name: C13H14BrN3O4

Cat. No.: B12631142 Get Quote

Disclaimer: Initial searches for the specific chemical formula C13H14BrN3O4 did not yield

dedicated research papers or datasets. The following application notes and protocols are

based on a representative anticancer compound with a similar molecular complexity and

published data, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

(referred to as Compound 33 in cited literature), to illustrate the required content and format.

This compound has been shown to exhibit potent anticancer activity.

Quantitative Data Summary
The cytotoxic and antiproliferative activities of the representative compound have been

evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration

(IC50) and growth inhibition (GI) values are summarized below.
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Cell Line Cancer Type IC50 (µM)
Growth
Inhibition (%)
at 10 µM

Citation

MCF-7 Breast Cancer 0.095 87.2 [1][2]

MDA-MB-231
Breast Cancer

(Triple-Negative)
0.620 Not Reported [1][2]

Hs578T
Breast Cancer

(Triple-Negative)

Not Reported for

this specific

compound

Not Reported [1][2]

Various (Mean)

Leukemia, CNS,

Melanoma,

Ovarian, Renal,

Non-small-cell

lung, Colon,

Breast, Prostate

Not Reported 73.34 [1]

Leukemia Panel

(Mean)
Leukemia Not Reported 90.6 [1]

Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effect of the compound on

cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay.[3][4]

Materials:

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-

streptomycin)

The representative compound stock solution (e.g., 10 mM in DMSO)
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MTT solution (5 mg/mL in PBS)

DMSO (Dimethyl sulfoxide)

96-well plates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding:

1. Harvest and count the cancer cells.

2. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete culture medium.

3. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow

for cell attachment.

Compound Treatment:

1. Prepare serial dilutions of the representative compound in complete culture medium from

the stock solution.

2. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the

various concentrations of the compound. Include a vehicle control (medium with DMSO)

and a blank (medium only).

3. Incubate the plate for another 48-72 hours.

MTT Addition and Incubation:

1. After the treatment period, add 20 µL of MTT solution to each well.
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2. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into

formazan crystals.

Formazan Solubilization and Absorbance Reading:

1. Carefully remove the medium containing MTT from each well.

2. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

3. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

4. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

1. Calculate the percentage of cell viability using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

2. Plot the percentage of cell viability against the compound concentration and determine the

IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC and Propidium
Iodide Staining)
This protocol describes the detection of apoptosis in cancer cells treated with the

representative compound using flow cytometry.

Materials:

Cancer cell lines

The representative compound

6-well plates

Annexin V-FITC Apoptosis Detection Kit

Binding Buffer
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Propidium Iodide (PI)

Flow cytometer

Procedure:

Cell Treatment:

1. Seed cells in 6-well plates and allow them to attach overnight.

2. Treat the cells with the representative compound at its IC50 concentration for 24-48 hours.

Include an untreated control.

Cell Harvesting and Staining:

1. Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

2. Wash the cells twice with cold PBS.

3. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

4. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

5. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

6. Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis:

1. Analyze the stained cells using a flow cytometer within one hour.

2. FITC and PI fluorescence are detected in the FL1 and FL3 channels, respectively.

3. Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic

(Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Protein Expression
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This protocol is for analyzing the expression levels of apoptosis-related proteins (e.g., Bcl-2,

Bax) in response to treatment with the representative compound.[1][2]

Materials:

Treated and untreated cell lysates

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction and Quantification:

1. Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.

2. Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Protein Transfer:

1. Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.

2. Separate the proteins by electrophoresis.
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3. Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

1. Block the membrane with blocking buffer for 1 hour at room temperature.

2. Incubate the membrane with the primary antibody overnight at 4°C.

3. Wash the membrane three times with TBST.

4. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

5. Wash the membrane again three times with TBST.

Detection and Analysis:

1. Apply the chemiluminescent substrate to the membrane.

2. Capture the signal using an imaging system.

3. Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations
Experimental Workflow
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Caption: Experimental workflow for evaluating the anticancer properties of a compound.

Proposed Signaling Pathway
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Caption: Proposed mechanism of action leading to apoptosis in cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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